molecular formula C7H5BrClFO B14014351 4-Bromo-6-chloro-2-fluoro-3-methylphenol

4-Bromo-6-chloro-2-fluoro-3-methylphenol

Cat. No.: B14014351
M. Wt: 239.47 g/mol
InChI Key: DZRHKPNOVFFCFP-UHFFFAOYSA-N
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Description

4-Bromo-6-chloro-2-fluoro-3-methylphenol is an organic compound with the molecular formula C7H5BrClFO. It is a halogenated phenol, characterized by the presence of bromine, chlorine, and fluorine atoms attached to a methylphenol core. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-chloro-2-fluoro-3-methylphenol typically involves multi-step organic reactions. One common method includes the halogenation of a precursor phenol compound. For instance, starting with 3-methylphenol, sequential halogenation reactions can be carried out using bromine, chlorine, and fluorine sources under controlled conditions to achieve the desired substitution pattern.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for yield and purity, often utilizing catalysts and specific reaction conditions to ensure efficient and selective halogenation. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-chloro-2-fluoro-3-methylphenol can undergo various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The compound can undergo reduction reactions to remove halogen atoms or reduce the phenol group to a hydroxy group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions often involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenols, while oxidation can produce quinones or other oxidized phenolic compounds.

Scientific Research Applications

4-Bromo-6-chloro-2-fluoro-3-methylphenol has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique halogenation pattern makes it useful in studying halogen effects on reactivity and stability.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition, particularly those involving halogenated phenols.

    Medicine: Research into its potential pharmacological properties, such as antimicrobial or anticancer activity, is ongoing.

    Industry: It is used in the development of specialty chemicals, including agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Bromo-6-chloro-2-fluoro-3-methylphenol involves its interaction with molecular targets through its halogenated phenol structure. The halogen atoms can participate in halogen bonding, influencing the compound’s binding affinity to enzymes or receptors. The phenol group can undergo redox reactions, affecting cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-fluoro-3-methylphenol
  • 6-Chloro-2-fluoro-3-methylphenol
  • 4-Bromo-6-chloro-3-methylphenol

Uniqueness

4-Bromo-6-chloro-2-fluoro-3-methylphenol is unique due to the specific combination of bromine, chlorine, and fluorine atoms on the methylphenol core. This unique substitution pattern imparts distinct chemical properties, such as reactivity and stability, making it valuable for specific research applications.

Properties

Molecular Formula

C7H5BrClFO

Molecular Weight

239.47 g/mol

IUPAC Name

4-bromo-6-chloro-2-fluoro-3-methylphenol

InChI

InChI=1S/C7H5BrClFO/c1-3-4(8)2-5(9)7(11)6(3)10/h2,11H,1H3

InChI Key

DZRHKPNOVFFCFP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=C1F)O)Cl)Br

Origin of Product

United States

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